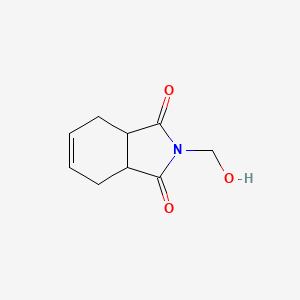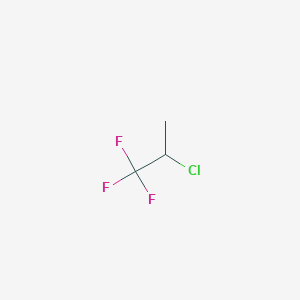
2,6-Bis(bromomethyl)phenol
Descripción general
Descripción
2,6-Bis(bromomethyl)phenol is an organic compound with the molecular formula C8H8Br2O. It belongs to the family of bisphenols and is characterized by the presence of two bromomethyl groups attached to a phenol ring. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity.
Métodos De Preparación
The synthesis of 2,6-Bis(bromomethyl)phenol can be achieved through several methods. One common approach involves the bromination of phenol derivatives. For instance, phenol can be reacted with N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane and a base such as N,N-diisopropylamine . This reaction typically occurs at room temperature and results in the formation of this compound.
Industrial production methods often involve similar bromination reactions but on a larger scale, ensuring high yields and purity of the final product. The use of efficient debromination techniques, such as those involving diethyl phosphite and N,N-diisopropylethylamine, can further enhance the production process .
Análisis De Reacciones Químicas
2,6-Bis(bromomethyl)phenol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other functional groups using reagents like sodium azide or potassium thiocyanate.
Oxidation Reactions: The phenol group can be oxidized to form quinones using oxidizing agents such as hydrogen peroxide.
Reduction Reactions: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride.
Common reagents and conditions for these reactions include the use of solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium . Major products formed from these reactions include substituted phenols, quinones, and reduced phenol derivatives.
Aplicaciones Científicas De Investigación
2,6-Bis(bromomethyl)phenol has a wide range of applications in scientific research:
Organometallic Chemistry and Catalysis: It is used in the synthesis of N-heterocyclic carbene (NHC) ligands for zirconium complexes, which exhibit catalytic properties in hydroamination reactions.
Material Science and Polymer Chemistry: This compound is involved in the synthesis of gold(III) complexes and zinc(II) complexes, which are used in the development of new materials and polymers.
Biological and Medical Research: Derivatives of this compound are used in the synthesis of tetranuclear copper(II)-Schiff-base complexes, which serve as catalysts for the oxidation of hydrocarbons.
Mecanismo De Acción
The mechanism of action of 2,6-Bis(bromomethyl)phenol involves its reactivity towards electrophilic aromatic substitution. The bromomethyl groups act as electrophiles, facilitating the substitution reactions. The phenol group can undergo oxidation to form quinones, which are reactive intermediates in various biochemical pathways .
Comparación Con Compuestos Similares
2,6-Bis(bromomethyl)phenol can be compared with other similar compounds, such as:
2,6-Dibromophenol: Similar in structure but lacks the methyl groups, making it less reactive in certain substitution reactions.
2,6-Bis(chloromethyl)phenol: Contains chloromethyl groups instead of bromomethyl groups, resulting in different reactivity and applications.
2,6-Bis(hydroxymethyl)phenol: Contains hydroxymethyl groups, which are more reactive towards oxidation reactions compared to bromomethyl groups.
The uniqueness of this compound lies in its dual bromomethyl groups, which provide a versatile platform for various chemical transformations and applications in research and industry.
Propiedades
IUPAC Name |
2,6-bis(bromomethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O/c9-4-6-2-1-3-7(5-10)8(6)11/h1-3,11H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYBUTBYSDEBAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)CBr)O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625160 | |
| Record name | 2,6-Bis(bromomethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4200-87-7 | |
| Record name | 2,6-Bis(bromomethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1H-Benz[e]indolium, 3-(2-carboxyethyl)-1,1,2-trimethyl-, bromide](/img/structure/B3352045.png)

![3-chloro-5-methyl-10H-pyridazino[3,4-b]quinoxaline](/img/structure/B3352056.png)

![N-[(3-methoxyphenyl)methyl]cyclooctanamine](/img/structure/B3352067.png)






